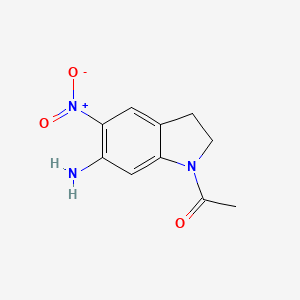

1-Acetyl-6-amino-5-nitroindoline

Description

Historical Context and Significance of the Indole (B1671886) Ring System in Organic Chemistry

The story of indoline (B122111) is intrinsically linked to its aromatic counterpart, indole. The indole ring system was first identified in the 19th century, and its fundamental structure, a fused benzene (B151609) and pyrrole (B145914) ring, quickly became recognized as a core component of many naturally occurring compounds. mdpi.com This includes the essential amino acid tryptophan and the neurotransmitter serotonin. sigmaaldrich.com The rich chemistry of indole, characterized by its aromaticity and the reactivity of the pyrrole ring, spurred the development of numerous synthetic methodologies, such as the renowned Fischer indole synthesis. nih.gov The subsequent exploration of its reduced form, indoline, opened up new avenues for creating saturated heterocyclic systems with distinct stereochemical properties. The significance of the indoline scaffold lies in its ability to provide a rigid and defined three-dimensional framework, a desirable feature for molecules designed to interact with specific biological targets like enzymes and receptors. mdpi.comnih.gov

Overview of Functionalized Indoline Scaffolds in Synthetic Research

Functionalized indoline scaffolds are central to a vast range of synthetic research programs, primarily due to their presence in a multitude of natural products and pharmacologically active compounds. mdpi.comnih.gov The development of efficient methods for the synthesis of substituted indolines is an active area of research, with techniques such as palladium-catalyzed intramolecular amination and dearomatization of indoles playing a crucial role. proactivemr.com These synthetic strategies allow for the introduction of various functional groups onto the indoline core, enabling the fine-tuning of the molecule's steric and electronic properties. This versatility has led to the creation of extensive libraries of indoline derivatives that have been instrumental in the discovery of new therapeutic agents. The ability to construct complex polycyclic systems from functionalized indolines further underscores their importance in the synthesis of intricate molecular architectures. mdpi.comnih.gov

Positional Isomerism and Substituent Effects in Indoline Derivatives

The chemical behavior and biological activity of indoline derivatives are profoundly influenced by the nature and position of substituents on the ring system. Positional isomerism, the differential placement of functional groups on the aromatic or the heterocyclic part of the indoline scaffold, can lead to dramatic changes in a molecule's properties.

The electronic nature of the substituents plays a critical role in the reactivity of the indoline ring. Electron-donating groups, such as alkoxy or amino groups, can increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups, like the nitro group, decrease the electron density and can direct substitution to specific positions. For instance, in Friedel-Crafts reactions, the presence and position of activating or deactivating groups dictate the regioselectivity of the cyclization.

Furthermore, the position of a substituent can have significant steric implications, influencing the molecule's conformation and its ability to bind to a biological target. The interplay between electronic and steric effects is a key consideration in the design of functionalized indoline derivatives with specific desired properties. Theoretical studies, such as those employing density functional theory (DFT), are often used to predict how different substitution patterns will affect the molecule's reactivity and spectroscopic characteristics.

Rationale for Investigating 1-Acetyl-6-amino-5-nitroindoline within Contemporary Chemical Research

While specific research articles detailing the synthesis and applications of this compound are not extensively available in the public domain, the rationale for its investigation can be inferred from the known biological activities of related compounds. The presence of both an amino and a nitro group on the indoline scaffold is particularly noteworthy.

Nitroaromatic compounds, including nitroindoles, have a well-documented history of biological activity, often exhibiting antimicrobial and anticancer properties. The nitro group can be crucial for the compound's mechanism of action, sometimes acting as a prodrug that is activated under specific physiological conditions. Similarly, the amino group is a common feature in many bioactive molecules, often contributing to hydrogen bonding interactions with biological targets and influencing the compound's solubility and pharmacokinetic properties.

Therefore, the investigation of this compound is likely driven by its potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Its specific substitution pattern offers a unique combination of electronic and functional features that warrant further exploration for its potential biological activity. The compound is also commercially available, suggesting its utility as a building block in the synthesis of more complex molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(6-amino-5-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h4-5H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKQICUKSUULEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 Acetyl 6 Amino 5 Nitroindoline

Reactivity of the Nitro Group

The nitro group at the C-5 position is a strong electron-withdrawing group, significantly influencing the electronic landscape of the aromatic ring. This functional group is a primary site for chemical modification, particularly through reduction and as an activating group for cycloaddition reactions.

The reduction of the nitro group is a fundamental transformation, providing a gateway to various other functionalities. The conversion of the nitro group to a primary amine is a common objective, which can be achieved using several established methods. Given the presence of other functional groups, chemoselectivity is a key consideration.

Standard reduction methods for nitroarenes are applicable here. Catalytic hydrogenation using reagents like hydrogen gas with a palladium catalyst is a highly effective method. Alternatively, metal-acid systems such as iron powder in the presence of hydrochloric acid can also be employed for this reduction. The resulting diaminoindoline derivative is a valuable intermediate for further synthesis.

The reduction can proceed through intermediate stages. Partial reduction can yield nitroso or hydroxylamine (B1172632) derivatives, which are themselves useful for further chemical transformations. The specific product obtained often depends on the choice of reducing agent and the precise control of reaction conditions.

| Reaction Type | Reagent(s) | Product | Reference |

| Full Reduction | H₂, Pd/C | 1-Acetyl-5,6-diaminoindoline | |

| Full Reduction | Fe, HCl | 1-Acetyl-5,6-diaminoindoline | |

| Partial Reduction | (Controlled Conditions) | 1-Acetyl-6-amino-5-nitrosoindoline |

This table presents plausible reduction pathways for 1-Acetyl-6-amino-5-nitroindoline based on established methods for nitroarene reduction.

In the broader context of indole (B1671886) chemistry, derivatives bearing electron-withdrawing groups, such as a nitro group, exhibit significant electrophilic character. researchgate.net Specifically, 3-nitroindoles have been shown to be potent electrophiles in dearomative cycloaddition and annulation reactions. researchgate.netresearchgate.net These compounds can act as the 2π-electron component in [4+2] and [3+2] cycloadditions, reacting with electron-rich dienes or 1,3-dipoles. researchgate.netnumberanalytics.com

While the subject molecule is a 5-nitroindoline (B147364), the principle of the nitro group activating an aromatic C=C bond for cycloaddition is relevant. The C4-C5 double bond of this compound, influenced by the C5-nitro group, could potentially act as a dienophile in Diels-Alder reactions or as a dipolarophile with 1,3-dipoles like nitrones or azomethine ylides, leading to complex polycyclic structures. researchgate.netnumberanalytics.comwikipedia.org The reaction involves the combination of the 1,3-dipole with a dipolarophile (the alkene) to form a five-membered ring. numberanalytics.comuchicago.edu The success and regioselectivity of such reactions would be governed by frontier molecular orbital interactions between the nitroindoline (B8506331) and the reacting partner. wikipedia.org

| Cycloaddition Type | Reactant Partner | Potential Product Class | Reference |

| [4+2] Diels-Alder | Conjugated Diene | Fused Polycyclic Indoline (B122111) | researchgate.netresearchgate.net |

| [3+2] Dipolar Cycloaddition | Nitrone | Isoxazolidine-fused Indoline | numberanalytics.comwikipedia.org |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide | Pyrrolidine-fused Indoline | numberanalytics.com |

This table outlines potential cycloaddition reactions for this compound based on the known reactivity of related nitroindoles.

Reactivity of the Amino Group

The 6-amino group is a nucleophilic center and an activating group, although its reactivity is tempered by the electron-withdrawing effects of the adjacent nitro group and the N-acetyl group. Nevertheless, it serves as a handle for various important chemical transformations.

The primary amino group at the C-6 position can readily undergo acylation and alkylation. Acylation, the reaction with acyl chlorides or acid anhydrides, forms the corresponding amide. wikipedia.org This reaction, known as the Schotten-Baumann reaction, is a common method for protecting the amino group or for synthesizing more complex amide derivatives. wikipedia.org Given the electronic deactivation by the nitro group, the nucleophilicity of the 6-amino group is reduced compared to aniline, potentially requiring more forcing conditions or specific catalysts.

Alkylation of the amino group can be achieved with alkyl halides. However, over-alkylation to form secondary and tertiary amines is a common issue that requires careful control of stoichiometry and reaction conditions. Reductive amination offers a more controlled alternative for producing secondary amines.

| Transformation | Reagent Class | General Conditions | Product Class | Reference |

| Acylation | Acyl Halide / Anhydride (B1165640) | Base (e.g., Pyridine) | N-(1-acetyl-5-nitroindolin-6-yl)amide | wikipedia.orgnih.gov |

| Alkylation | Alkyl Halide | Base | N-alkyl-1-acetyl-5-nitroindolin-6-amine | wikipedia.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Acidic or Neutral pH | N-alkyl-1-acetyl-5-nitroindolin-6-amine | wikipedia.org |

This table summarizes common transformations for the amino group of this compound.

Aromatic primary amines are key precursors for diazonium salts, which are highly versatile intermediates in organic synthesis. The 6-amino group of this compound can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.org

These diazonium salts are typically unstable and are used immediately in subsequent reactions. They are valuable for introducing a wide range of substituents onto the aromatic ring through reactions such as:

Sandmeyer reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups.

Schiemann reaction: Using fluoroboric acid (HBF₄) to introduce a fluoro group.

Hydrolysis: Heating in water to introduce a hydroxyl group.

Azo coupling: Reacting with activated aromatic compounds (like phenols or anilines) to form highly colored azo compounds, which are used as dyes. wikipedia.org

The presence of the deactivating nitro group can affect the stability and reactivity of the diazonium salt intermediate. youtube.com

The oxidation of aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. mdpi.comrsc.orgnih.gov The oxidation of the 6-amino group in this compound is a complex process. Strong oxidizing agents can potentially convert the amine to a nitro group, although this transformation can be challenging and may lead to side products or polymerization, especially with activated anilines. mdpi.comorganic-chemistry.org

More controlled oxidation can lead to intermediates like nitroso compounds or can result in oxidative coupling to form dimeric species such as azoxy or azo compounds. nih.gov The electrochemical oxidation of substituted anilines often proceeds via the formation of a radical cation, which can then undergo various follow-up reactions. rsc.orgnih.gov Biocatalytic oxidation using enzymes like laccase has also been explored for the transformation of aromatic amines, often leading to complex oligomeric products. mdpi.com In some cases, oxidation may target the indoline ring itself rather than the exocyclic amino group.

Reactivity of the N1-Acetyl Group

The N1-acetyl group, an amide functionality, plays a significant role in the chemical profile of the molecule. Its reactivity is primarily centered on the electrophilic nature of the carbonyl carbon.

The N-acetyl group of indoline derivatives can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding secondary amine. For instance, the hydrolysis of 1-acylindoles to indoles is a known transformation. researchgate.net While specific studies on the hydrolysis of this compound are not extensively documented, the general mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the acetyl carbonyl group, followed by the cleavage of the carbon-nitrogen bond. The presence of the electron-withdrawing nitro group on the aromatic ring may influence the rate of this reaction by affecting the electron density on the indoline nitrogen.

Transamidation, the transfer of the acetyl group to another amine, is another potential reaction. This process is often catalyzed by acids or bases and is driven by the nucleophilicity of the incoming amine. nih.gov For example, the N-acetyl groups in chitin (B13524) can be transferred to various amines. nih.gov In the context of this compound, a transamidation reaction would involve the treatment with a primary or secondary amine, leading to the formation of a new amide and 6-amino-5-nitroindoline. The reaction conditions, such as temperature and the nature of the amine, would be critical factors in the efficiency of such a transformation. nih.gov

| Reaction | Reagents/Conditions | Product |

| Hydrolysis | Acid or base catalysis | 6-Amino-5-nitroindoline |

| Transamidation | Amine, catalyst | 6-Amino-5-nitroindoline and new amide |

N-acyl-7-nitroindolines are known to function as "caged" compounds, where the acyl group can be released upon photo-activation. jbclinpharm.org This process involves the photochemical conversion of the relatively inert amide into a highly reactive intermediate that can then be trapped by a nucleophile. jbclinpharm.org This strategy has been employed for the controlled release of carboxylic acids and for peptide synthesis. jbclinpharm.org

By analogy, it is plausible that this compound could exhibit similar photo-activated acyl transfer properties. Irradiation with light of an appropriate wavelength could lead to the cleavage of the N-acetyl bond, generating an acylium ion or a related reactive species. This intermediate could then be captured by a nucleophile present in the reaction mixture. The presence of the nitro group is crucial for this photoreactivity.

Reactivity of the Indoline Ring System

The indoline ring system, a dihydroindole, possesses a unique reactivity profile that combines aspects of both aromatic and heterocyclic chemistry.

The benzene (B151609) ring of the indoline core is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring: the acetylated amino group (part of the pyrrolidine (B122466) ring), the amino group at C6, and the nitro group at C5.

The amino group is a powerful activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. lkouniv.ac.inmsu.edu The N-acetyl group of the indoline is also considered an activating, ortho-, para-directing group. In this compound, the positions on the benzene ring are C4 and C7. The powerful activating effect of the amino group at C6 would strongly direct incoming electrophiles to the ortho position, which is C7. Conversely, the deactivating nitro group at C5 would direct incoming electrophiles to the meta position, which is also C7 (and C3 of the pyrrolidine ring). Therefore, electrophilic substitution is most likely to occur at the C7 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.comyoutube.com For instance, nitration of an indoline can be achieved using nitric acid in a suitable solvent. google.com

| Substituent | Position | Electronic Effect | Directing Effect |

| N1-Acetyl | 1 | Activating | Ortho, Para |

| Amino | 6 | Strongly Activating | Ortho, Para |

| Nitro | 5 | Strongly Deactivating | Meta |

Table predicting the outcome of electrophilic aromatic substitution.

The pyrrolidine ring of the indoline system is saturated and thus its reactivity differs from the aromatic pyrrole (B145914) ring of indoles. However, the C2-N sigma bond can be involved in certain reactions. For instance, indolines can be synthesized via the cyclization of N-substituted 2-haloanilines, indicating the formation of the C2-N bond. The reactivity at the C2 and C3 positions is generally low in the absence of activating groups. However, the presence of the fused aromatic ring and the substituents can influence the reactivity of the pyrrolidine ring. Oxidation of the indoline ring can lead to the formation of the corresponding indole derivative.

While the aromatic nature of the benzene part of the indoline core makes it less prone to participate in cycloaddition reactions, the pyrrolidine ring can potentially undergo such transformations under specific conditions. More commonly, derivatives of indoles, such as those with exocyclic double bonds, are used in cycloaddition reactions. For example, 2-(2-oxoindoline-3-ylidene)acetates undergo 1,3-dipolar cycloaddition with nitrones to form spiroisoxazolidines. mdpi.com It is conceivable that derivatives of this compound, if appropriately functionalized to introduce unsaturation, could participate in similar cycloaddition reactions. Additionally, cascade reactions involving indolines can lead to the formation of condensed polycyclic systems. nih.gov

Mechanistic Investigations of Reactions Involving 1 Acetyl 6 Amino 5 Nitroindoline

Mechanisms of Nitro Group Transformations

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. The mechanisms of these reductions can be complex, involving multiple intermediates and pathways depending on the reaction conditions and reagents employed.

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds to their corresponding anilines. The process involves the reaction of the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. masterorganicchemistry.com The conversion of a nitroaromatic compound to an aniline derivative proceeds through the stepwise addition of three hydrogen molecules, involving intermediates like nitrosobenzene and phenylhydroxylamine. researchgate.net

Two primary mechanistic routes are generally accepted for the catalytic hydrogenation of nitroarenes: the "direct" pathway and the "condensation" pathway. researchgate.netrsc.org

Direct Pathway: This route involves the sequential hydrogenation of the nitro group on the catalyst surface. The nitro compound is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632). Finally, the hydroxylamine is hydrogenated to the corresponding amine. researchgate.netorientjchem.org All intermediates remain bound to the catalyst surface until the final amine product is formed.

Condensation Pathway: This pathway involves the reaction of intermediates in the solution phase or on the catalyst surface. For instance, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound. rsc.orgacs.org This azoxy compound can then be successively reduced to an azo compound, a hydrazo compound, and finally cleaved to yield two molecules of the amine. This pathway is more prevalent in alkaline conditions. orientjchem.org

| Reaction Stage | Intermediate Species | Pathway |

|---|---|---|

| Initial Reduction | Nitroso (-NO) | Direct & Condensation |

| Secondary Reduction | Hydroxylamine (-NHOH) | Direct & Condensation |

| Condensation Product | Azoxy (-N=N(O)-) | Condensation |

| Final Product | Amine (-NH2) | Direct & Condensation |

Beyond catalytic hydrogenation, the nitro group can be reduced through various other redox pathways, often involving chemical or electrochemical methods. These reactions proceed through a sequence of electron and proton transfers. The reduction of a nitro group to an amine is a six-electron process. nih.gov

The reduction can occur via two main mechanisms:

Radical Mechanism: This involves successive single-electron transfers. The initial step is the formation of a nitroanion radical. This is followed by a series of steps producing intermediates such as the nitroso compound, a hydronitroxide radical, and the hydroxylamino derivative before the final amine is formed. nih.gov

Two-Electron Step Mechanism: This pathway involves three successive two-electron reductions, equivalent to hydride transfers. The intermediates are the nitroso compound and the hydroxylamino compound. acs.orgnih.gov The reduction of the nitroso intermediate to the hydroxylamine is typically much faster than the initial reduction of the nitro group, making the nitroso species difficult to detect. nih.gov

The hydroxylamine intermediate is a key species in both mechanisms. nih.gov Under certain conditions, futile redox cycling can occur where intermediates are oxidized by molecular oxygen, regenerating the parent compound and producing superoxide anions. nih.gov Common reagents for these reductions include easily oxidized metals like iron, tin, or zinc in the presence of acid. masterorganicchemistry.com

Mechanisms of N-Acyl Photoreactions (e.g., N-Acetyl-7-nitroindolines)

The N-acetyl-nitroindoline moiety within the target compound is analogous to N-acyl-7-nitroindolines, which are known to be photoreactive. acs.org These compounds serve as photoactivated protecting groups, capable of releasing carboxylic acids or acting as acylating agents upon irradiation with near-UV light. researchtrends.netresearchgate.netchem960.com

The central event in the photo-activation of N-acyl-7-nitroindolines is the intramolecular transfer of the acetyl group from the amide nitrogen to one of the oxygen atoms of the nitro group. researchgate.netchem960.comnih.gov This photo-induced reaction proceeds from an excited state (believed to be the triplet state, T1) to form a critical, highly reactive intermediate known as a nitronic anhydride (B1165640). researchtrends.netresearchgate.netnih.gov

Computational studies suggest that while a concerted suprafacial 1,5-sigmatropic shift could theoretically form the nitronic anhydride in the ground state, the experimentally observed photochemical pathway is more intricate. researchtrends.net The mechanism is believed to involve the formation of the nitronic anhydride intermediate, which has not been isolated but is supported by kinetic and product studies. researchtrends.net Laser flash photolysis studies have identified a transient species with a maximum absorbance around 450 nm, which is assigned to this nitronic anhydride intermediate. researchgate.netchem960.comnih.gov

The fate of the photogenerated nitronic anhydride intermediate is highly dependent on the solvent environment, particularly the concentration of nucleophiles like water. researchtrends.netresearchgate.net The nitronic anhydride is a potent acylating agent. researchtrends.net Two competing reaction pathways for this intermediate have been identified. researchgate.netchem960.comnih.gov

Addition-Elimination (A(AC)2) Pathway: In solvents with low water content (e.g., aprotic solvents like acetonitrile), the nitronic anhydride undergoes a standard addition-elimination reaction with a nucleophile. researchgate.netnih.gov Attack by water, for instance, results in the formation of acetic acid and the corresponding 7-nitroindoline (B34716). researchgate.netchem960.com

Intramolecular Redox (A(AL)1-like) Pathway: In solutions with high water content, a different mechanism predominates. This pathway involves an A(AL)1-like cleavage that results in an intramolecular redox reaction. researchgate.netnih.gov The products are the carboxylic acid and a 7-nitrosoindole, formed after the tautomerization of an initial 3H-indole intermediate. researchgate.netnih.gov

The switch between these two pathways is sensitive to the mole fraction of water in the solvent mixture. researchgate.net

| Water Content (in CH3CN) | Dominant Product | Reaction Pathway |

|---|---|---|

| Low (e.g., <70% v/v) | 7-Nitroindoline | Addition-Elimination (A(AC)2) |

| High (e.g., >70% v/v) | 7-Nitrosoindole | Intramolecular Redox (A(AL)1-like) |

The photochemical reaction of N-acetyl-7-nitroindolines is mechanistically complex, involving multiple electronic states. researchtrends.net Computational modeling has been used to explore the potential energy surfaces of the ground (S0) and excited states. researchtrends.net

The reaction on the lowest singlet excited state (S1) manifold appears to involve a shallow intermediate before proceeding through a hypothesized crossing from the S1 state to the S0 state. researchtrends.net From this point, the reaction likely proceeds via a suprafacial shift on the ground state surface to form the nitronic anhydride. The system may also possess a conical intersection involving the S0, S1, and lowest triplet state (T1) potential energy surfaces. researchtrends.net The involvement of a triplet state is also supported by experimental observations of triplet sensitization, which can divert the reaction away from the formation of the nitronic anhydride product. researchtrends.net These complex dynamics, involving multiple electronic states and potential surface crossings, govern the efficiency and outcome of the photoreaction.

Influence of Substituents on Photoreactivity and Quantum Yields

The photoreactivity of nitroindoline (B8506331) derivatives is a subject of significant interest, particularly in the context of photolabile protecting groups. The efficiency of photochemical reactions, often quantified by the quantum yield, is highly dependent on the nature and position of substituents on the indoline (B122111) ring. In the case of 1-Acetyl-6-amino-5-nitroindoline, the presence of an electron-donating amino group at the 6-position and an electron-withdrawing nitro group at the 5-position, along with the acetyl group on the nitrogen, creates a unique electronic environment that dictates its photochemical behavior.

Studies on related 1-acyl-7-nitroindolines have shown that substituents significantly modulate the efficiency of photolysis. For instance, the presence of excessive electron-donating groups can render the molecule inert to irradiation by diverting the excited state into non-productive pathways. Conversely, the introduction of additional electron-withdrawing groups, such as a second nitro group, can enhance photolysis efficiency in aqueous solutions. nih.gov

The general mechanism for the photoactivation of N-acetyl-nitroindolines involves the transfer of the acetyl group to the oxygen of the nitro group upon photo-activation, forming a nitronic anhydride intermediate. This intermediate is susceptible to nucleophilic attack. In aqueous media, this intermediate can be unstable, leading to the liberation of acetic acid and the formation of a nitrosoindole.

For this compound, the electron-donating amino group is expected to influence the stability of the excited state and the subsequent reaction pathways. The precise impact on the quantum yield would require experimental determination, but based on analogous systems, a finely tuned balance of electronic effects is anticipated.

Table 1: Predicted Influence of Substituents on the Photoreactivity of this compound

| Substituent | Position | Electronic Effect | Predicted Influence on Photoreactivity |

| Acetyl | 1 | Electron-withdrawing (amide resonance) | Facilitates initial photo-induced acetyl transfer |

| Nitro | 5 | Strong electron-withdrawing | Essential for photoreactivity; influences excited state lifetime |

| Amino | 6 | Strong electron-donating | Modulates excited state energy and decay pathways |

Mechanisms of Electrophilic and Nucleophilic Reactions on the Indoline Core

The reactivity of the indoline core in this compound towards electrophilic and nucleophilic attack is governed by the directing and activating or deactivating effects of its substituents.

Electrophilic Reactions:

The indoline ring is generally electron-rich and susceptible to electrophilic aromatic substitution. However, the substituents on the benzene (B151609) ring of this compound exert strong and somewhat opposing influences. The amino group at the 6-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Relative to the amino group, the 7-position is ortho and the 4-position is para (though the 5-position is blocked by the nitro group). The acetyl group on the indoline nitrogen reduces the electron-donating ability of the nitrogen atom into the aromatic ring through resonance, thus deactivating the ring compared to a simple indoline. The nitro group at the 5-position is a strong deactivating group and a meta-director.

Nucleophilic Reactions:

Nucleophilic aromatic substitution on the indoline core of this compound is also a plausible reaction pathway, primarily due to the presence of the strongly electron-withdrawing nitro group. This group activates the ring towards nucleophilic attack, particularly at positions ortho and para to it. In this molecule, the 6-position (bearing the amino group) and the 4-position are ortho and para to the nitro group, respectively.

While the amino group at the 6-position is not a typical leaving group, its presence could be modified in precursor molecules to allow for nucleophilic substitution at this position. More likely, nucleophilic attack could occur at the 4-position, leading to the displacement of a hydride ion, although this is generally a high-energy process unless an oxidizing agent is present. Alternatively, if a suitable leaving group were present at the 4 or 6-positions in a related derivative, nucleophilic substitution would be highly favored.

Studies on related 6-nitroindole derivatives have demonstrated their utility as substrates for nucleophilic substitution reactions, where various nucleophiles can be introduced onto the indole (B1671886) ring. This suggests that the 5-nitro group in this compound would similarly activate the ring for such transformations.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Directing/Activating Effects | Predicted Outcome |

| Electrophilic Aromatic Substitution | - NH₂ (6-position): Activating, ortho,para-directing- NO₂ (5-position): Deactivating, meta-directing- N-Acetyl: Deactivating | Substitution is likely favored at the 7-position, directed by the amino group, but the overall reaction rate will be slow. |

| Nucleophilic Aromatic Substitution | - NO₂ (5-position): Activating, ortho,para-directing | The ring is activated for nucleophilic attack, particularly at the 4-position. |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed Proton (¹H) NMR Assignments for All Protons

A ¹H NMR spectrum of 1-Acetyl-6-amino-5-nitroindoline would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups, including the acetyl, amino, and nitro groups, as well as the aromatic and aliphatic portions of the indoline (B122111) ring system.

A hypothetical ¹H NMR data table would include the chemical shift (in ppm), the integration (number of protons), the multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J, in Hz) for each proton.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-4 | --- | s | --- | 1H |

| H-7 | --- | s | --- | 1H |

| H-2 (CH₂) | --- | t | --- | 2H |

| H-3 (CH₂) | --- | t | --- | 2H |

| NH₂ | --- | br s | --- | 2H |

Carbon (¹³C) NMR Assignments and Correlation with Electronic Effects

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The nitro group, being strongly electron-withdrawing, would cause a significant downfield shift (higher ppm) for the carbons it is attached to or is in close proximity to. Conversely, the amino group, being electron-donating, would cause an upfield shift (lower ppm) for adjacent carbons. The acetyl group's carbonyl carbon would appear at a characteristic downfield position.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acetyl) | --- |

| C-2 | --- |

| C-3 | --- |

| C-3a | --- |

| C-4 | --- |

| C-5 | --- |

| C-6 | --- |

| C-7 | --- |

| C-7a | --- |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the complete and unambiguous assignment of ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between the H-2 and H-3 protons of the indoline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the position of the acetyl, amino, and nitro groups on the indoline ring by observing correlations between, for example, the acetyl protons and the indoline nitrogen-bearing carbon, or the aromatic protons and the substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help in confirming the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Fragmentation Pathways and Structural Information from MS/MS

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of these fragments is characteristic of the molecule's structure. Tandem mass spectrometry (MS/MS) involves the selection and further fragmentation of a specific ion, providing even more detailed structural information. For this compound, common fragmentation pathways could include the loss of the acetyl group, the nitro group, or parts of the indoline ring.

Table 3: Hypothetical MS/MS Fragmentation Data for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

|---|---|---|---|

| [M+H]⁺ | --- | 42 | Loss of ketene (B1206846) (CH₂=C=O) from the acetyl group |

| [M+H]⁺ | --- | 46 | Loss of the nitro group (NO₂) |

Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule and probing its structural details through the analysis of molecular vibrations.

Identification of Functional Groups and Their Modes of Vibration

A detailed analysis of the Infrared (IR) and Raman spectra of this compound would reveal characteristic vibrational frequencies corresponding to its specific functional groups. However, no experimental IR or Raman spectra for this compound are available in the surveyed scientific literature.

A hypothetical table of expected vibrational modes is presented below, based on characteristic frequencies for similar functional groups. It is crucial to note that these are generalized ranges and the actual peak positions for this compound could be influenced by the electronic and steric effects of the entire molecular structure.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amine (N-H) | Scissoring | 1590 - 1650 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Amide (C=O) | Stretching (Amide I band) | 1630 - 1680 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Acetyl (C-H) | Stretching | 2850 - 3000 |

Hydrogen Bonding Analysis

The presence of both N-H (amino and amide) and NO₂ groups suggests the potential for significant intra- and intermolecular hydrogen bonding in this compound. An analysis of the N-H and C=O stretching regions in the IR spectrum, particularly in different phases (solid vs. solution) or at varying concentrations, would provide insight into these interactions. Broadening and shifts of these bands to lower frequencies are indicative of hydrogen bond formation. At present, there are no published studies that analyze hydrogen bonding in this specific molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its chromophores: the nitro-substituted aromatic amine system and the acetyl group. The conjugation between the benzene (B151609) ring, the amino group, and the nitro group would likely result in strong absorption in the UV or visible region. However, no experimentally recorded UV-Vis spectra or data on the electronic transitions for this compound have been found in the scientific literature.

Monitoring Reaction Progress

Due to its chromophoric nature, UV-Vis spectroscopy could theoretically be employed to monitor reactions involving this compound. For instance, in a reaction where the nitro group is reduced or the amino group is modified, the resulting changes in the electronic structure would lead to shifts in the absorption maxima (λmax) or changes in absorbance, allowing for real-time tracking of the reaction's progress. No specific applications of this technique for monitoring reactions with this compound have been documented.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. A crystal structure analysis of this compound would reveal the planarity of the indoline ring system, the conformation of the acetyl group, and the exact geometry of the hydrogen bonding network.

As of now, the crystal structure of this compound has not been reported in crystallographic databases or in the scientific literature. Therefore, no data on its solid-state conformation or packing is available.

Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. This arrangement can be described by bond lengths, bond angles, and torsion angles. In the absence of direct experimental data from X-ray crystallography for this compound, the following tables present theoretically derived or representative values based on known structures of similar substituted indoline and nitro-aromatic compounds. These values provide a reasonable approximation of the expected molecular geometry.

The indoline core consists of a benzene ring fused to a five-membered ring containing a nitrogen atom. The substituents—an acetyl group at position 1, an amino group at position 6, and a nitro group at position 5—will influence the geometry of this core structure. The acetyl group's nitrogen is part of the five-membered ring, and its carbonyl group introduces a planar sp² hybridized center. The amino and nitro groups on the aromatic ring will cause some distortion of the benzene ring's planarity due to steric and electronic effects.

Interactive Data Table: Representative Bond Lengths

| Atom 1 | Atom 2 | Bond Type | Expected Bond Length (Å) |

| C(ar) | C(ar) | Aromatic C-C | ~1.39 - 1.41 |

| C(ar) | N(amino) | Aromatic C-N | ~1.36 - 1.40 |

| C(ar) | N(nitro) | Aromatic C-N | ~1.45 - 1.49 |

| N(nitro) | O(nitro) | N-O in nitro group | ~1.22 - 1.25 |

| N(indoline) | C(acetyl) | N-C | ~1.35 - 1.39 |

| C(acetyl) | O(acetyl) | C=O | ~1.22 - 1.24 |

| C(acetyl) | C(methyl) | C-C | ~1.50 - 1.54 |

| N(indoline) | C(ar) | Aromatic C-N | ~1.38 - 1.42 |

| N(indoline) | C(alkane) | Alkane C-N | ~1.45 - 1.49 |

| C(alkane) | C(alkane) | Alkane C-C | ~1.52 - 1.56 |

Note: The data in this table is illustrative and represents typical bond lengths for the specified functional groups and bond types. Actual bond lengths for this compound may vary.

Interactive Data Table: Representative Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Expected Bond Angle (°) |

| C(ar) | C(ar) | C(ar) | ~118 - 122 |

| C(ar) | C(ar) | N(amino) | ~119 - 121 |

| C(ar) | C(ar) | N(nitro) | ~118 - 120 |

| O(nitro) | N(nitro) | O(nitro) | ~123 - 126 |

| C(ar) | N(nitro) | O(nitro) | ~117 - 119 |

| C(indoline) | N(indoline) | C(acetyl) | ~125 - 129 |

| N(indoline) | C(acetyl) | O(acetyl) | ~119 - 121 |

| N(indoline) | C(acetyl) | C(methyl) | ~115 - 119 |

| O(acetyl) | C(acetyl) | C(methyl) | ~120 - 124 |

Note: The data in this table is illustrative and represents typical bond angles for the specified atomic arrangements. Actual bond angles for this compound may vary.

Interactive Data Table: Representative Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Torsion Angle (°) | Description |

| C(ar) | C(ar) | N(nitro) | O(nitro) | ~0 or ~180 | Defines the planarity of the nitro group with the aromatic ring. Steric hindrance may cause deviation. |

| C(ar) | N(indoline) | C(acetyl) | O(acetyl) | ~0 or ~180 | Describes the orientation of the acetyl group relative to the indoline ring. |

| C(ar) | C(ar) | C(ar) | C(ar) | ~0 | Defines the planarity of the benzene ring. |

Note: The data in this table is illustrative and represents typical torsion angles. Actual torsion angles for this compound will depend on the specific crystal packing and intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound will be governed by a variety of intermolecular interactions, which dictate how the molecules pack in the crystal lattice. The functional groups present in the molecule—the amino group, the nitro group, and the acetyl group—are all capable of participating in hydrogen bonding and other non-covalent interactions.

The amino group (-NH₂) is a classic hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the carbonyl oxygen of the acetyl group (-C=O) are effective hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure will feature a network of intermolecular hydrogen bonds of the N-H···O type. These interactions are a significant force in the crystal packing of many amino-nitro aromatic compounds.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogs

While this compound itself is not chiral, the introduction of a stereocenter would give rise to chiral analogs. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the structural elucidation of such chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within a molecule.

For a chiral analog of this compound, the indoline ring system and its associated chromophores (the nitro and acetyl groups) would exist in a chiral environment. The electronic transitions of these chromophores would give rise to characteristic CD signals, the signs and magnitudes of which would be directly related to the absolute configuration of the stereocenter(s).

For instance, if a chiral center were introduced in the five-membered ring of the indoline core, or in a substituent, the resulting enantiomers would produce mirror-image CD spectra. This property is invaluable for determining the enantiomeric purity of a sample and for assigning the absolute configuration of a newly synthesized chiral compound. The application of CD spectroscopy has been demonstrated in the study of various chiral heterocyclic compounds, where it has been used to probe the conformation and stereochemistry of the molecules in solution. uni-muenchen.de

Furthermore, theoretical calculations of CD spectra, often performed using time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental data to provide a more definitive assignment of the absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectra for the possible enantiomers, the correct stereoisomer can be identified. This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough investigation into the computational and theoretical chemistry of the chemical compound this compound reveals a significant gap in publicly available scientific research. Despite extensive searches for dedicated studies on its quantum chemical properties, including electronic structure, conformational analysis, and spectroscopic predictions, no specific scholarly articles or datasets were identified for this particular molecule.

Efforts to locate research on the reaction pathways and transition states involving this compound were also unsuccessful. This indicates that detailed mechanistic and energetic studies, which are crucial for understanding its chemical behavior and reactivity, have likely not been published or are not indexed in readily accessible scientific databases.

While computational studies on related molecular structures, such as various nitroindoline (B8506331) derivatives and other nitro-substituted heterocyclic compounds, are present in the scientific literature, the strict focus on this compound as per the user's request prevents the inclusion of this analogous data. These related studies often employ methods like Density Functional Theory (DFT) to explore molecular orbitals, predict spectroscopic properties (NMR, UV-Vis, IR), and elucidate reaction mechanisms. However, without specific calculations for this compound, any discussion would be speculative and fall outside the required scope.

The absence of such specific computational data precludes the generation of the requested in-depth article, including the detailed research findings and data tables for the specified sections and subsections. The scientific community has yet to publish a dedicated computational analysis of this compound that would provide the necessary information to fulfill the detailed outline provided.

Computational and Theoretical Chemistry Studies of 1 Acetyl 6 Amino 5 Nitroindoline

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational chemistry, enabling the exploration of the dynamic nature of molecules over time. These simulations can reveal how a molecule like 1-Acetyl-6-amino-5-nitroindoline would behave in different environments, providing crucial information on its flexibility and interactions with solvents.

Conformational Dynamics and Flexibility

Currently, there are no specific studies detailing the conformational dynamics and flexibility of this compound through MD simulations. Such a study would involve simulating the molecule's movements to identify its preferred three-dimensional shapes (conformers) and the energy barriers between them. This information is critical for understanding its potential biological activity and reactivity.

Solvent Effects on Molecular Behavior

The influence of different solvents on the behavior of this compound has not been computationally investigated. MD simulations in various solvent environments (e.g., water, ethanol (B145695), dimethyl sulfoxide) would shed light on how the solvent molecules arrange around the solute and affect its conformational preferences and reactivity. This is particularly important for predicting its behavior in different experimental or biological settings.

Computational Studies on Excited States and Photoreactivity

The photoreactivity of nitroindoline (B8506331) derivatives is a subject of significant interest, particularly for applications in photolabile protecting groups and "caged" compounds. Computational studies are vital for understanding the electronic transitions and energy pathways that govern these photochemical reactions.

Excited State Optimization and Energy Transfer

No specific computational studies on the excited state optimization and energy transfer pathways for this compound have been published. Research in this area would involve using quantum chemistry methods to calculate the energies and geometries of the molecule in its electronically excited states, providing a theoretical foundation for its photophysical and photochemical properties.

Analysis of Conical Intersections

The analysis of conical intersections, which are critical points on the potential energy surface where different electronic states have the same energy, is essential for understanding the mechanisms of photochemical reactions. There is currently no available research that analyzes the conical intersections for this compound to explain its potential photoreactivity.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the structure, stability, and interactions of molecules. NCI analysis is a computational technique used to visualize and characterize these weak interactions. To date, no NCI analysis has been reported for this compound. Such an analysis would be invaluable for understanding its crystal packing, solubility, and potential binding to biological targets.

Potential Applications in Organic Synthesis and Materials Science Excluding Biological/medicinal

As a Key Building Block in Complex Molecule Synthesis

The diverse reactivity of the nitro group and the primary amino group makes them ideal starting points for constructing more elaborate molecular architectures. nih.govfrontiersin.org These functional groups can be readily transformed, allowing for the assembly of stereochemically complex frameworks. nih.gov

The 1,2-diamine-like functionality that can be generated from the 6-amino-5-nitro arrangement is a classical precursor for the synthesis of various nitrogen-containing heterocycles. By reducing the nitro group to a second amino group, a 1,2,5,6-tetraaminobenzene derivative is formed on the indoline (B122111) core. This resulting ortho-diamine is a key intermediate for building fused heterocyclic rings.

For example, condensation of the derived diamine with α-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, would be expected to yield quinoxaline (B1680401) derivatives fused to the indoline system. Similarly, reaction with carboxylic acids or their derivatives would lead to the formation of fused benzimidazole-type structures. The indoline core itself is a valuable heterocycle, and further modifications can lead to a wide array of complex nitrogenous compounds. researchgate.netmdpi.commdpi.com

Table 1: Potential Heterocyclic Systems from 1-Acetyl-6-amino-5-nitroindoline

| Reagent | Resulting Heterocyclic System |

|---|---|

| α-Dicarbonyls (e.g., glyoxal) | Fused Quinoxalines |

| Carboxylic Acids / Esters | Fused Benzimidazoles |

| Phosgene or equivalents | Fused Benzimidazolones |

| Cyanogen bromide | Fused 2-Aminobenzimidazoles |

Beyond simple heterocycle formation, this compound can serve as a foundational element for constructing larger, polycyclic systems. The existing bicyclic indoline structure is a starting point for creating more complex topologies through annulation reactions. For instance, reactions that involve both the amino group and the aromatic ring, such as the Skraup or Doebner-von Miller reactions, could potentially be used to build additional fused pyridine (B92270) rings, leading to complex polycyclic aromatic systems. The development of novel methods for creating functionalized ring systems, such as dihydropyridinone rings, highlights the ongoing interest in building complex alkaloid-like structures. nih.gov

In Photoactive Materials and Systems

Nitroaromatic compounds, and specifically nitroindolines, are well-known for their photoactive properties. westminster.ac.uk The photolytic characteristics of N-acyl-nitroindolines make them highly attractive for applications where light is used as a trigger to induce a chemical change. nih.gov

N-acyl-7-nitroindolines are recognized as effective photocleavable protecting groups. nih.govresearchgate.net Upon irradiation with UV light, these molecules can release a protected species, such as a carboxylic acid, under neutral conditions. nih.govacs.org The mechanism involves the light-induced transfer of the acyl group from the indoline nitrogen to one of the oxygen atoms of the nitro group, forming a highly reactive nitronic anhydride (B1165640) intermediate. nih.govresearchgate.net This intermediate then reacts to release the payload.

While the subject compound is a 5-nitroindoline (B147364), the principles established for 7-nitroindoline (B34716) photochemistry are relevant. The efficiency of this photocleavage is sensitive to other substituents on the aromatic ring. nih.gov For this compound, the presence of the amino group would likely modulate the photochemical properties, potentially shifting the required wavelength for activation. The ability to cleave bonds with high spatiotemporal control using light makes such compounds potentially useful in photolithography and for creating micropatterned materials. nih.gov

Table 2: Photochemical Properties of Related N-Acyl-Nitroindoline Systems

| Compound Type | Excitation Wavelength | Key Feature | Potential Application |

|---|---|---|---|

| N-Acyl-7-nitroindolines | ~350 nm UV | Efficient release of carboxylic acids | Caged compounds, Phototriggers |

| 5-Bromo-7-nitroindoline amides | 350 nm (1-photon), 710 nm (2-photon) | One- and two-photon uncaging | 3D Microfabrication, Surface patterning |

| 1-Acetyl-5,7-dinitroindolines | 350 nm UV | Improved photolysis efficiency | Reagents for rapid-release systems |

This table is based on data for related nitroindoline (B8506331) derivatives and illustrates the general principles.

Beyond acting as protecting groups, the photo-induced reactivity of nitroindolines can be harnessed in broader photoreactive systems. The photolysis of N-peptidyl-7-nitroindoline units within a polypeptide backbone using a femtosecond laser has been shown to cleave the polymer chain. researchgate.net This process allows for the precise, light-induced degradation of a material at the focal point of a laser, which has potential applications in the fabrication of three-dimensional microstructures for materials engineering. researchgate.net The core structure of this compound could be incorporated into polymers or other materials to impart similar light-sensitive properties, enabling the creation of photoresists or degradable materials.

In Dye Chemistry and Pigment Development

The molecular structure of this compound contains a classic "push-pull" system, where the electron-donating amino group (-NH₂) is in conjugation with the electron-withdrawing nitro group (-NO₂). This electronic arrangement is a fundamental feature of many organic dyes and pigments. Such systems often exhibit strong absorption in the visible spectrum, resulting in vibrant colors.

Nitroaniline and its derivatives are foundational intermediates in the synthesis of a wide range of dyes, including azo dyes. chemimpex.comwikipedia.orgruifuchems.com These dyes are produced through the diazotization of the amino group, followed by coupling with an electron-rich partner. Given that this compound contains a primary aromatic amine, it could be readily diazotized and used as a coupling component to produce novel azo dyes. The resulting color would be influenced by the indoline core and the specific coupling partner used. Such dyes are valued in the textile and paper industries for their bright, long-lasting colors. chemimpex.comalibaba.com The isatin (B1672199) core, which can be derived from indoles, is notably responsible for the color of "Maya blue" and "Maya yellow" dyes. wikipedia.org

As a Probe for Chemical Reactions and Mechanisms

A comprehensive review of scientific literature and chemical databases reveals no specific documented applications of This compound as a probe for studying chemical reactions or mechanisms. While the functional groups present in the molecule—a nitro group, an acetylated amine, and an indoline core—suggest potential for electrochemical or spectroscopic activity, there is no published research to substantiate its use in this context.

In contrast, related structural analogs, such as N-acetyl-7-nitroindoline, have been investigated as photo-activatable probes. jst.go.jp In these studies, UV irradiation triggers an intramolecular acetyl transfer to the nitro group, creating a highly reactive nitronic anhydride intermediate. This intermediate can then acetylate various nucleophiles, allowing the process to be used as a photo-initiated reaction probe. jst.go.jp However, it is crucial to note that these findings pertain to a different regioisomer and cannot be directly extrapolated to This compound .

The study of chemical probes often involves analyzing changes in spectroscopic or electrochemical properties in response to a specific chemical event or environment. For a compound to be an effective probe, its response must be measurable and directly correlated to the mechanism being investigated. This often involves detailed studies, including kinetic analysis, Hammett plots, and spectroscopic monitoring (UV-Vis, fluorescence), to build a complete mechanistic picture.

Currently, no such detailed research findings or data tables concerning the application of This compound as a chemical probe are available in the public domain. Its potential in this area remains unexplored and represents an open field for future investigation.

Future Research Directions and Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted indolines, particularly those with multiple functional groups, can be a multi-step and challenging process. acs.orgnih.gov For N-acyl-nitroindolines, synthesis often involves numerous reaction steps starting from indole (B1671886) or indoline (B122111) precursors. acs.org The direct acylation of nitroindolines can be difficult due to the reduced nucleophilicity of the aromatic amine in the presence of a nitro group, often necessitating the use of harsh reagents like acid chlorides. acs.org

Future research should prioritize the development of more efficient and sustainable synthetic methodologies. This includes exploring one-pot syntheses and catalytic methods to reduce step count, improve atom economy, and minimize waste. A potential strategy could involve the late-stage functionalization of a pre-formed indoline core, allowing for rapid diversification.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Disadvantages |

| Linear Synthesis | Well-established routes for individual steps. | Often lengthy, leading to low overall yields and significant waste. |

| Convergent Synthesis | Higher overall yields and easier purification of intermediates. | Requires careful planning and synthesis of complex fragments. |

| One-Pot Synthesis | Increased efficiency, reduced solvent and reagent usage. | Can be challenging to optimize reaction conditions for multiple steps. |

| Catalytic Methods | High efficiency, selectivity, and potential for asymmetric synthesis. | Catalyst development and optimization can be time-consuming. |

Exploration of Novel Reactivity Patterns for the Indoline Core and its Substituents

The indoline scaffold is a "privileged structure" in medicinal chemistry and drug discovery. researchgate.net While the chemistry of electron-rich indoles is well-studied, the reactivity of electron-poor derivatives like nitroindoles is an area of growing interest. researchgate.netrsc.org The presence of the nitro group in 1-Acetyl-6-amino-5-nitroindoline suggests a pronounced electrophilic character, which could be exploited in various chemical transformations. researchgate.netrsc.org

Future work should focus on exploring the reactivity of the C4 and C7 positions of the indoline ring, which are activated by the nitro and amino groups. This could lead to the development of novel functionalization reactions. Additionally, the interplay between the acetyl, amino, and nitro groups could give rise to unique reactivity patterns, such as intramolecular cyclizations or rearrangements, leading to complex heterocyclic systems. The electrophilic nature of nitroindoles makes them excellent substrates in dearomatization reactions, offering a pathway to diversely substituted indolines. rsc.org

Investigation of Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral molecules is of paramount importance in medicinal chemistry. The development of methods for the stereoselective synthesis of chiral analogs of this compound would be a significant advancement. This can be achieved through several established strategies, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch

Recent advancements have demonstrated the successful enantioselective synthesis of various indoline derivatives. nih.govacs.org For instance, iridium-catalyzed enantioselective reverse prenylation of 3-substituted indoles has been developed to produce chiral hexahydropyrrolo[2,3-b]indoles. acs.org Synergistic nickel/copper dual-catalytic systems have also been employed for the asymmetric synthesis of S-propargyl sulfinamides. acs.org Adapting these or similar catalytic systems to the this compound scaffold could provide access to a wide range of enantiomerically pure compounds.

Table 2: Approaches to Stereoselective Synthesis

| Approach | Description | Key Considerations |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. ethz.ch | Limited to the inherent chirality of the starting material. |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to guide the stereoselective reaction. ethz.ch | Requires additional steps for attachment and removal of the auxiliary. |

| Enantioselective Catalysis | A chiral catalyst is used to control the stereochemical outcome of the reaction. ethz.ch | Catalyst design and optimization can be challenging. |

| Diastereoselective Synthesis | A pre-existing chiral center in the molecule directs the formation of a new stereocenter. | The stereochemical outcome is dependent on the existing chiral center. |

Application in Advanced Functional Materials Beyond Current Scope

While the primary focus of indoline derivatives has been in pharmaceuticals, their unique electronic and photophysical properties suggest potential applications in advanced functional materials. researchgate.net The presence of both electron-donating and electron-withdrawing groups in this compound creates a "push-pull" system, which is a common motif in organic electronic materials, such as dyes for dye-sensitized solar cells or non-linear optical materials.

The photolytic properties of N-acyl-7-nitroindolines have been explored for their use as photocleavable protecting groups and in "caged" compounds for the light-induced release of biologically active molecules. acs.orgnih.govacs.org Similar photoreactivity could be investigated for this compound, potentially leading to the development of novel photoresponsive materials. Further research could explore its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in molecular sensors.

Further Computational Modeling to Predict and Understand Underexplored Properties and Reactions

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity and properties of molecules. acs.orgacs.org For substituted indolines, computational studies have been used to elucidate reaction mechanisms, predict regioselectivity in nucleophilic additions to indolynes, and understand the origins of stereoselectivity. acs.orgnih.gov

Future computational studies on this compound could provide valuable insights into its electronic structure, spectroscopic properties, and reactivity. Modeling can help to:

Predict the most likely sites for electrophilic and nucleophilic attack.

Elucidate the mechanisms of potential novel reactions.

Design chiral catalysts for stereoselective syntheses.

Predict the photophysical properties relevant to materials science applications.

By combining computational predictions with experimental validation, the exploration of the chemical space around this compound can be significantly accelerated.

Q & A

Q. What statistical approaches are recommended for non-linear dose-response relationships in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.